molecular formula C7H7NOS B1595833 2-Sulfanylbenzamide CAS No. 5697-20-1

2-Sulfanylbenzamide

Cat. No.: B1595833
CAS No.: 5697-20-1
M. Wt: 153.2 g/mol
InChI Key: RIDMSOMIFFTEJO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-Sulfanylbenzamide is the viral protein NCp7 . This protein is a key component of the Human Immunodeficiency Virus (HIV), and it plays a crucial role in the virus’s ability to infect cells and replicate .

Mode of Action

This compound interacts with its target by disrupting zinc coordination in the viral protein NCp7 . This disruption inhibits the normal function of the protein, thereby reducing the virus’s ability to infect cells and replicate .

Biochemical Pathways

It is known that the compound’s action on the viral protein ncp7 disrupts the normal life cycle of the hiv virus . This disruption likely affects multiple biochemical pathways involved in viral replication and infection.

Pharmacokinetics

This compound thioesters are useful as topical microbicides, but they are too unstable to be used systemically . To overcome this limitation, a nitroimidazole prodrug was used to protect the this compound, providing it with blood stability and oral bioavailability . Studies on the molecule called nipamovir were performed to assess the rate of prodrug cleavage, antiviral activity, mechanism of metabolism, and in vivo pharmacokinetics in several different species .

Result of Action

The result of this compound’s action is a reduction in the ability of the HIV virus to infect cells and replicate . This can potentially slow the progression of HIV infection and reduce the viral load in the body .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment, such as blood or other bodily fluids, could potentially interfere with the compound’s action . Additionally, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemical substances

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfanylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chlorobenzamide with thiourea. The reaction typically occurs in the presence of a base such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Sulfanylbenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Sulfanylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to disrupt zinc coordination in proteins sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry .

Properties

IUPAC Name

2-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDMSOMIFFTEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90325633
Record name 2-sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5697-20-1
Record name NSC514219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514219
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90325633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylbenzamide
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Synthesis routes and methods

Procedure details

An amount of 1.94 g of the compound of Example 1 was dissolved in 50 ml of ammonia saturated methanol, the solution was stirred at room temperature for 20 minutes, the methanol was evaporated, and an aqueous citric acid solution added followed by an extraction with ethyl acetate. After washing with aqueous sodium chloride, the mixture was dried over anhydrous magnesium sulfate, the ethyl acetate solution was concentrated, and the residue developed with methylene chloridemethanol (97:3) by silica gel column chromatography to obtain 1.63 g of the desired compound (yield 99.0%).
Name
compound
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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